molecular formula C7H16N2O B1166604 PEG-12 PALM KERNEL GLYCERIDES CAS No. 124046-52-2

PEG-12 PALM KERNEL GLYCERIDES

Cat. No.: B1166604
CAS No.: 124046-52-2
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Description

Theoretical Framework for Polymeric Surfactants and Amphiphiles

Polymeric surfactants are macromolecules characterized by their amphiphilic nature, meaning they possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) segments within a single, large molecule. google.com This dual affinity drives their behavior at interfaces, such as oil-water or air-water, where they adsorb to reduce interfacial tension. cosmileeurope.eu The hydrophilic component is often a water-soluble polymer chain, like polyethylene (B3416737) glycol (PEG), while the hydrophobic part can be derived from various sources, including hydrocarbon chains. thegoodscentscompany.com

In contrast to their small-molecule (monomeric) counterparts, polymeric surfactants offer significant performance advantages, particularly in creating stable systems. cosmileeurope.eu Their larger molecular size and multiple anchor points for adsorption onto particle surfaces result in the formation of a robust protective layer. cosmileeurope.euepo.org This layer provides what is known as steric stabilization. cir-safety.org Steric stabilization is a powerful mechanism that prevents the dispersed particles or droplets in an emulsion from coalescing or clumping together. cosmileeurope.eucir-safety.org It relies on the physical barrier created by the polymer chains, which generates repulsive forces due to the loss of conformational entropy and an increase in osmotic pressure when two particles approach each other. cir-safety.orgsaapedia.org

A key characteristic of surfactants is their ability to self-assemble in solution above a certain concentration, known as the critical micelle concentration (CMC), to form organized structures called micelles. koreascience.kr Polymeric surfactants typically have a much lower CMC than conventional surfactants, making them more efficient. cir-safety.org These self-assembled structures can vary in morphology from simple spheres to more complex forms like vesicles or lamellae, depending on the polymer's architecture and the surrounding conditions. thegoodscentscompany.companpuri.com This capacity for self-assembly is fundamental to their function in encapsulating, solubilizing, and stabilizing various substances in chemical systems. cir-safety.orggoogle.com

Historical Context of Glyceride Derivatization and Ethoxylation in Industrial Chemistry

The chemical modification of natural fats and oils, which are primarily composed of triglycerides, has been a fundamental practice in industrial chemistry for well over a century. google.com Initially, the primary derivatization process was saponification, the alkaline hydrolysis of triglycerides to produce glycerol (B35011) and soap. epdf.pub However, the growing demand for surface-active agents with more specialized properties drove the development of new chemical modification techniques. google.com

Glyceride derivatization encompasses various chemical processes that alter the glycerol backbone or the fatty acid chains of the molecule. atamankimya.com Beyond simple hydrolysis, techniques like fractional distillation and low-temperature crystallization were developed to separate and purify fatty acids for specific applications. koreascience.kr These advancements allowed for the creation of a wider range of materials from natural feedstocks. google.com

A revolutionary advance in surfactant science was the development of ethoxylation in the 1930s. epo.orgcir-safety.org This industrial process involves reacting a substrate containing a reactive hydrogen, such as an alcohol or fatty acid, with ethylene (B1197577) oxide. cir-safety.orgsaapedia.org When applied to glycerides or their fatty acid components, ethoxylation introduces water-soluble polyethylene glycol (PEG) chains, transforming the inherently hydrophobic fat or oil into a water-soluble or water-dispersible nonionic surfactant. google.com The degree of ethoxylation—the average number of ethylene oxide units added—is a critical parameter that can be precisely controlled to tailor the resulting surfactant's properties, such as its water solubility and emulsifying capabilities. google.comcir-safety.org This technology paved the way for a versatile class of nonionic surfactants derived from natural oils, with broad applications in numerous industries. cosmileeurope.euewg.org

Significance of PEG-12 Palm Kernel Glycerides in Contemporary Material Science and Formulation Research

This compound is a specific polyethylene glycol derivative of glycerides sourced from palm kernel oil, featuring an average of 12 ethylene oxide units in its hydrophilic chain. cosmileeurope.eu As a nonionic surfactant, its molecular structure contains a lipophilic part derived from palm kernel fatty acids and a hydrophilic part composed of the polyethylene glycol chain. This amphiphilic nature is central to its significance in modern material science and formulation research.

In formulation science, particularly within the cosmetics and personal care industries, this compound is highly valued for its multifunctional properties as an emulsifier, solubilizer, and wetting agent. cosmileeurope.eu Its primary role is to enable the creation of stable and finely dispersed mixtures of oil and water, known as emulsions. cosmileeurope.eu Emulsifiers like this compound are essential excipients in products such as creams, lotions, face toners, and aftershaves, allowing for the stable incorporation of both aqueous and oily ingredients into a single, uniform product. cosmileeurope.eu It also functions as an effective solubilizing agent, capable of dissolving water-insoluble substances like perfume oils, colorants, and certain active ingredients into aqueous systems. cosmileeurope.eusaapedia.org

From a material science perspective, the significance of this compound lies in its ability to form and stabilize complex systems at a micro and nano level. Research and patent literature indicate its use in the formation of nanodispersions designed to protect sensitive, water-soluble ingredients within cosmetic formulations. cir-safety.org By creating these structured systems, it helps to enhance the stability and delivery of active components. Its ability to modify interfacial properties is also leveraged in creating cosmetic products with improved texture, consistency, and feel. cosmileeurope.euepo.org

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
INCI Name This compound cosmileeurope.eu
Chemical Definition Polyethylene glycol derivative of mono- and diglycerides from palm kernel oil with an average of 12 moles of ethylene oxide. cosmileeurope.eu
Origin Plant / Synthetic cosmileeurope.eu
Appearance Ivory Solid epdf.pub
HLB (Hydrophilic-Lipophilic Balance) ~15.0 epdf.pub
Function Surfactant - Emulsifying Agent, Solubilizing Agent cosmileeurope.eusaapedia.org

Table 2: Functional Applications of this compound in Formulations

FunctionApplication(s)DescriptionSource(s)
Emulsifying Agent Creams, Lotions, Cleansing AgentsAllows for the formation of stable oil-in-water emulsions by reducing interfacial tension. cosmileeurope.euthegoodscentscompany.com
Solubilizing Agent Face Toners, Aftershaves, Hair TonicsDissolves perfume oils, colorants, and oil-soluble active ingredients into aqueous-based products. cosmileeurope.eugoogle.com
Consistency Enhancer Creams, GelsContributes to the desired texture and viscosity of the final product. cosmileeurope.euepo.org
Wetting Agent Various CosmeticsImproves the spreading and application of a product on the skin. google.com
Dispersion Stabilizer NanodispersionsUsed to create and stabilize nanodispersions for the protection of water-soluble active ingredients. cir-safety.org

Properties

CAS No.

124046-52-2

Molecular Formula

C7H16N2O

Origin of Product

United States

Synthetic Methodologies and Derivatization Pathways of Peg 12 Palm Kernel Glycerides

Precursor Chemistry and Sustainable Sourcing of Palm Kernel Oil Derivatives

The synthesis of PEG-12 Palm Kernel Glycerides is intrinsically linked to the chemical composition and sourcing of its primary precursor, palm kernel oil. This vegetable oil, extracted from the kernel of the oil palm tree (Elaeis guineensis), serves as the foundation for the glyceride component of the final product. diplomatacomercial.com

The responsible sourcing of palm kernel oil is a significant consideration for manufacturers. btc-europe.com Initiatives such as the Roundtable on Sustainable Palm Oil (RSPO) promote the use of certified sustainable palm kernel oil, which helps to mitigate the environmental impact associated with its cultivation. diplomatacomercial.comcosmebio.org Many companies in the cosmetics industry are committed to using sustainably sourced palm kernel oil and its derivatives. btc-europe.combeiersdorf.comwhatispalmoil.com

Glycerol (B35011) Production from Palm Kernel Oil for Glyceride Synthesis

Glycerol, a key component of glycerides, can be produced from palm kernel oil through hydrolysis or transesterification. journalejmp.comdoaj.org In the hydrolysis process, palm kernel oil is treated with water at high temperatures and pressures to yield glycerol and free fatty acids. doaj.org One study demonstrated a maximum hydrolysis yield of 96.85% at 268 °C and 500 psi. doaj.org

Transesterification, another common method, involves reacting the oil with an alcohol (like methanol) in the presence of a catalyst to produce biodiesel and crude glycerol as a byproduct. journalejmp.comscirp.org The resulting glycerol is then purified for use in subsequent synthesis steps. scirp.org The yield of glycerin from palm kernel oil through transesterification has been reported to be around 6.25% to 9.8%. journalejmp.comresearchgate.net

Fatty Acid Profile Analysis of Palm Kernel Oil for Esterification

The fatty acid composition of palm kernel oil is crucial as it dictates the properties of the resulting glycerides and, consequently, the final this compound. Palm kernel oil is characterized by a high content of saturated fatty acids, particularly lauric acid. fosfa.org

Below is an interactive data table detailing the typical fatty acid profile of palm kernel oil:

Fatty AcidCarbon:Double BondsPercentage Range
Lauric AcidC12:045% - 53%
Myristic AcidC14:014% - 18%
Oleic AcidC18:115%
Palmitic AcidC16:08% - 9%
Capric AcidC10:0~3.4%
Caprylic AcidC8:0~3.3%
Stearic AcidC18:0~2.5%
Linoleic AcidC18:2~2.3%
Data represents a general range compiled from multiple sources. cabidigitallibrary.org

This high concentration of medium-chain fatty acids contributes to the sharp melting properties of the oil. fosfa.org The specific fatty acid profile can be analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) to ensure the quality and consistency of the raw material for esterification.

Ethoxylation Processes and Control of Polyethylene (B3416737) Glycol Chain Length Distribution

Ethoxylation is the chemical process of adding ethylene (B1197577) oxide to a substrate, in this case, the palm kernel glycerides. This reaction introduces the polyethylene glycol (PEG) chain to the glyceride molecule. The number "12" in this compound signifies the average number of repeating ethylene oxide units in the PEG chain. cosmileeurope.eu

The consistency of PEG derivatives is influenced by their degree of polymerization. PEGs with a lower molar mass (up to 600 g/mol ) are liquid, while those with higher molar masses become more solid. cosmileeurope.eu

Mechanistic Investigations of Ethylene Oxide Insertion into Glyceride Structures

The insertion of ethylene oxide into the glyceride structure can occur via two primary mechanisms, depending on the catalyst used. frontiersin.org With an acidic catalyst, the oxyethylene group is introduced between the carbonyl carbon and the oxygen atom of the alkoxy group. researchgate.net In contrast, catalysts with alkali or transition metals facilitate a two-stage process of ethoxylation and transesterification. frontiersin.org

The reaction is typically catalyzed by an initiator like potassium hydroxide (B78521) (KOH), which reacts with the glyceride to form a cationic alcohol that then reacts with ethylene oxide. google.com This process results in the net insertion of PEG groups between the glyceryl and fatty acid components of the glyceride. cir-safety.org

Catalytic Approaches in PEGylation Reactions

Various catalysts can be employed in the ethoxylation of glycerides, including calcium-based catalysts and aluminum-magnesium-based catalysts. frontiersin.org Proprietary catalysts, such as a calcium/aluminum alkoxide complex, have also been used to ethoxylate triglycerides like palm kernel oil. researchgate.netresearchgate.net The choice of catalyst is critical as it can influence the reaction's efficiency and the distribution of the resulting ethoxylates. For instance, lower active Al acidic site densities on an Al-Mg composite oxide catalyst can lead to a narrower ethylene oxide adduct distribution. researchgate.net

Purification and Isolation Techniques for Molecular Homogeneity

Following the ethoxylation process, the resulting mixture contains a distribution of PEG chain lengths and potentially unreacted starting materials or byproducts. Therefore, purification is a critical step to achieve a product with a more uniform molecular weight, specifically targeting the PEG-12 distribution.

Several chromatographic techniques are widely used for the purification of PEGylated compounds. researchgate.net These methods separate molecules based on differences in their physical and chemical properties such as size, charge, and hydrophobicity. researchgate.net

Commonly employed techniques include:

Size Exclusion Chromatography (SEC): This method separates molecules based on their size and is effective for removing unreacted PEG and native proteins. researchgate.net

Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge and is a dominant technique for purifying PEGylated proteins. researchgate.net

Reverse Phase Chromatography (RPC): RPC separates molecules based on their hydrophobicity and can be used for the separation of PEGylated conjugates.

Hydrophobic Interaction Chromatography (HIC): HIC also separates based on hydrophobicity and can complement IEX.

Non-chromatographic methods like membrane separation processes (ultrafiltration, diafiltration, and dialysis) can also be employed for the purification of PEGylated species. nih.gov

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, like many chemical manufacturing processes, is increasingly being evaluated through the lens of green chemistry. This framework of twelve principles aims to reduce the environmental impact and potential health hazards of chemical production by promoting the design of safer, more efficient, and sustainable processes. acs.orgcompoundchem.commsu.edu The application of these principles to the synthesis of this compound highlights both the inherent advantages of its oleochemical origins and the challenges associated with conventional ethoxylation methods.

Use of Renewable Feedstocks One of the core tenets of green chemistry is the use of renewable raw materials instead of depleting fossil fuels. acs.orgcompoundchem.commsu.edu The synthesis of this compound partially aligns with this principle.

Palm Kernel Oil: The "Palm Kernel Glycerides" portion of the molecule is derived from palm kernel oil, a vegetable oil extracted from the kernel of the oil palm fruit (Elaeis guineensis). cosmileeurope.euiscc-system.org This makes it a bio-based and renewable feedstock. montanarenewables.comnih.gov However, the sustainability of palm oil production is a significant environmental concern due to its association with deforestation and loss of biodiversity. iscc-system.org To address this, a move towards using certified sustainable palm kernel oil from sources accredited by organizations like the Roundtable on Sustainable Palm Oil (RSPO) is a critical green practice in the supply chain. beiersdorf.com

Ethylene Oxide: In contrast, the polyethylene glycol (PEG) chain is synthesized from ethylene oxide. Ethylene oxide is predominantly produced from ethylene, which is derived from non-renewable petrochemical feedstocks like natural gas or petroleum. compoundchem.com This reliance on fossil fuels represents a significant drawback from a green chemistry perspective.

Atom Economy Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.orggreenchemistry-toolkit.org Reactions with high atom economy are considered greener because they generate less waste.

The primary reaction for producing this compound is ethoxylation, which is a type of addition reaction. In this process, ethylene oxide rings open and add to the glyceride molecules. cir-safety.orgaryanchemical.com Ideally, in an addition reaction, all the atoms of the reactants are incorporated into the product, leading to a theoretical atom economy of 100%. acs.orggreenchemistry-toolkit.org This high efficiency is a major advantage of the synthesis pathway, minimizing the generation of unwanted by-products from the main reaction.

Green Chemistry PrincipleApplication in this compound SynthesisAssessment
Use of Renewable Feedstocks The glyceride component is from renewable palm kernel oil, but the PEG component is from petrochemical-derived ethylene oxide.Partial Alignment
Atom Economy The synthesis is an addition reaction (ethoxylation), which has a theoretically high atom economy (approaching 100%).Strong Alignment
Energy Efficiency Ethoxylation is typically conducted under high temperature and pressure, making it energy-intensive.Area for Improvement
Catalysis The process relies on catalysts, which are used in small amounts and increase reaction efficiency, avoiding stoichiometric reagents.Strong Alignment
Waste Prevention While atom economy is high, the process can generate hazardous by-products like 1,4-dioxane (B91453) that require removal.Partial Alignment
Less Hazardous Chemical Synthesis Uses ethylene oxide, a highly reactive, toxic, and flammable substance, requiring stringent safety protocols.Area for Improvement

Design for Energy Efficiency Green chemistry principles advocate for conducting chemical reactions at ambient temperature and pressure whenever possible to reduce energy consumption. acs.orgcompoundchem.com The ethoxylation process, however, typically requires elevated temperatures (e.g., 120-180°C) and pressures to proceed efficiently and safely. frontiersin.orgresearchgate.net This makes the synthesis energy-intensive. Advances in catalysis and reactor technology, such as the development of more efficient loop reactors, aim to improve mass transfer and reaction rates, which can help optimize energy use, but the process remains a significant consumer of energy. frontiersin.org

Catalysis The use of catalysts is favored over stoichiometric reagents in green chemistry because catalysts are effective in small quantities and can often be recycled, reducing waste and energy requirements. compoundchem.comgreenchemistry-toolkit.org The ethoxylation of glycerides is a catalyzed process. Alkaline catalysts such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) are commonly used. researchgate.net More advanced proprietary catalysts, including calcium/aluminum alkoxide complexes, have also been developed to facilitate the reaction. researchgate.netscribd.com Research into heterogeneous catalysts or biocatalysts that could operate under milder conditions would represent a significant advancement in the green synthesis of this compound.

Reduction of Derivatives and Waste Prevention The principle of reducing derivatives aims to minimize or avoid the use of temporary modifications or protecting groups, as these steps require additional reagents and generate waste. acs.orgsemanticscholar.org The direct ethoxylation of palm kernel glycerides is a relatively straightforward process that does not typically involve complex protection-deprotection steps, which is favorable from a green chemistry standpoint.

However, despite the high atom economy, the process is not entirely waste-free. A significant concern is the potential formation of the by-product 1,4-dioxane, a possible human carcinogen. saapedia.org This impurity can form through the dimerization of ethylene oxide and must be removed through purification processes like vacuum stripping, which adds an energy-intensive step to the manufacturing process and generates its own waste stream. Green synthesis efforts are focused on developing reaction conditions and catalysts that minimize or eliminate the formation of 1,4-dioxane.

Molecular Architecture and Conformational Dynamics

Spectroscopic Elucidation of Chemical Structure and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural characterization of PEGylated glycerides. nih.govmdpi.com Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed information about the molecular framework.

¹H NMR spectroscopy allows for the quantitative profiling of the different components within the glyceride mixture. nih.gov Key proton signals confirm the presence of both the palm kernel glyceride and the polyethylene (B3416737) glycol chain. The intense, characteristic signal for the repeating methylene (B1212753) protons (-CH₂-CH₂-O-) of the PEG chain is typically observed around 3.65 ppm. researchgate.net Signals corresponding to the glyceride backbone include those for the glyceryl protons (δ 4.07–4.31 ppm), olefinic protons from unsaturated fatty acid chains (δ 5.25–5.38 ppm), and acyl protons (δ 2.28–2.35 ppm). mdpi.com The absence of a strong signal for the terminal hydroxyl group of the PEG chain and the appearance of signals indicating an ether or ester linkage confirm the successful conjugation of the two components. Dynamic NMR studies can also provide insights into the mobility of the PEG chains, with narrow linewidths suggesting high mobility. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Specific chemical shifts can distinguish between the carbons of the glycerol (B35011) backbone, the carbonyl carbons of the ester groups, the carbons of the fatty acid alkyl chains, and the characteristic repeating units of the PEG chain.

Table 1: Characteristic ¹H NMR Chemical Shifts for PEG-Glyceride Structures
Functional GroupTypical Chemical Shift (δ, ppm)Assignment
PEG Chain~3.65Repeating methylene units (-O-CH₂-CH₂-)
Glyceride Backbone4.07 - 4.31Glyceryl protons (-CH₂-O-CO-, -CH-O-CO-)
Fatty Acid Chains5.25 - 5.38Olefinic protons (-CH=CH-)
2.28 - 2.35α-Methylene protons (-CH₂-COO-)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers a complementary approach for structural elucidation by probing the vibrational modes of the molecule's functional groups. nih.govnih.gov These methods are sensitive to the specific bonds present and their molecular environment.

IR spectroscopy is particularly useful for identifying polar functional groups. kurouskilab.com The spectrum of PEG-12 PALM KERNEL GLYCERIDES is characterized by a strong C=O stretching band from the ester linkages of the glyceride component, typically around 1740 cm⁻¹. Another key feature is the prominent C-O-C stretching vibration from the ether linkages of the PEG backbone, which appears in the 1100-1250 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the alkyl chains are observed in the 2800-3000 cm⁻¹ range. researchgate.netaidic.it

Raman spectroscopy, conversely, is highly sensitive to the non-polar C-C and C-H bonds of the aliphatic fatty acid chains and the PEG backbone, providing detailed information on chain conformation and packing. kurouskilab.comresearchgate.net The C-H stretching region (2800–3000 cm⁻¹) and the CH₂ deformation region (1400–1500 cm⁻¹) are prominent. researchgate.net The complementarity of IR and Raman is powerful; IR readily detects carbonyl and ether groups, while Raman provides detailed insight into the hydrocarbon portions of the molecule. nih.govkurouskilab.com

Table 2: Key Vibrational Bands for this compound
Vibrational ModeTechniqueTypical Wavenumber (cm⁻¹)
C-H Stretch (Alkyl)IR/Raman2800 - 3000
C=O Stretch (Ester)IR~1740
CH₂ DeformationRaman1400 - 1500
C-O-C Stretch (Ether)IR1100 - 1250

This compound is a polydisperse material, meaning the "12" in its name represents the average number of ethylene (B1197577) oxide units. Mass spectrometry (MS) is the definitive technique for characterizing this distribution of oligomers. nih.gov

Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can resolve individual oligomers. mdpi.com The resulting mass spectrum shows a series of peaks, each corresponding to a glyceride molecule attached to a different number of ethylene oxide units (e.g., n=10, 11, 12, 13, 14, etc.). The peaks are separated by the mass of a single ethylene oxide unit (44.0262 Da). researchgate.net This analysis allows for the determination of the average molecular weight, the range of the oligomer distribution, and the relative abundance of each species, which are critical parameters for quality control and understanding the physicochemical properties of the material.

Theoretical Modeling of Molecular Conformations and Flexibility

Theoretical and computational modeling provides insights into the three-dimensional structure and dynamic behavior of this compound, which are difficult to observe directly through experimental means. Coarse-grained (CG) molecular dynamics simulations are particularly well-suited for studying the behavior of such PEGylated lipids. nih.gov

In these models, groups of atoms are represented as single beads, allowing for the simulation of larger systems over longer timescales. nih.gov Such simulations reveal that the conformation of the molecule is governed by the interplay between the hydrophobic palm kernel glyceride tails and the hydrophilic PEG-12 headgroup. The flexible PEG chain can adopt various conformations, from a relatively compact, mushroom-like state to a more extended, brush-like state, depending on the surrounding environment and its interactions with neighboring molecules. nih.govkinampark.com Modeling helps to predict how the molecule will orient itself at interfaces and how the PEG chain shields the hydrophobic core.

Supramolecular Organization and Self-Assembly Tendencies in Non-Aqueous Systems

As an amphiphilic molecule, this compound exhibits a strong tendency to self-assemble into organized supramolecular structures. While much of the research on PEGylated lipids focuses on their behavior in aqueous systems (forming micelles, liposomes, etc.), their organization in non-aqueous systems is also significant, leading to the formation of reverse micelles or other aggregates. nih.govacs.org

In non-polar, non-aqueous solvents (e.g., oils, hydrocarbons), the molecule will orient itself to minimize the unfavorable interactions between the polar PEG headgroups and the non-polar solvent. This leads to the formation of reverse (or inverse) micelles. In these structures, the hydrophilic PEG-12 chains form a polar core, sequestered away from the solvent, while the hydrophobic palm kernel glyceride tails are exposed to the non-polar environment.

The critical micelle concentration (CMC) and the size and shape of these aggregates are determined by the balance of forces between the components, including the chain length of the fatty acids, the length of the PEG chain (12 units), and the nature of the solvent. The self-assembly of PEGylated lipids can be influenced by external stimuli such as temperature. rsc.org Computational simulations suggest that PEGylated lipids can form various structures, including hemimicelles and randomly adsorbed conformations, depending on the specific molecular architecture and environment. acs.org

Interfacial Phenomena and Mechanisms of Emulsion Stabilization

Adsorption Kinetics and Thermodynamics at Oil-Water Interfaces

The efficacy of an emulsifier is fundamentally determined by its ability to adsorb at the oil-water interface and alter the properties of that interface. The process is governed by both kinetic (the rate of adsorption) and thermodynamic (the energy changes associated with adsorption) factors.

The primary function of PEG-12 Palm Kernel Glycerides in emulsion formation is the reduction of interfacial tension (IFT). cosmileeurope.eu When added to an oil and water system, the lipophilic palm kernel glyceride "tail" of the molecule preferentially resides in the oil phase, while the hydrophilic PEG "head" orients itself into the water phase. This molecular arrangement at the interface disrupts the strong cohesive forces between water molecules, leading to a significant decrease in the energy required to create new oil-water interfacial area. This reduction in IFT is a critical factor in the ease of emulsion formation.

Studies on palm oil and related systems demonstrate that naturally occurring surface-active components, such as monoglycerides, can depress the interfacial tension between the oil and water phases. researchgate.net The introduction of a synthetic surfactant like this compound, which is specifically designed for this purpose, enhances this effect markedly. The efficiency of IFT reduction is influenced by the concentration of the surfactant up to its critical micelle concentration (CMC), beyond which further additions typically result in only a minor decrease in IFT. Research on biosurfactants derived from palm kernel oil combined with nanoparticles has also shown significant potential in reducing IFT for enhanced oil recovery, underscoring the interfacial activity of palm kernel oil derivatives. unimas.my

Table 1: Illustrative Interfacial Tension (IFT) Data for Oil-Water Systems Note: This table provides representative data from related systems to illustrate the principles of IFT reduction, as specific kinetic data for this compound is not publicly available.

SystemComponentsInterfacial Tension (mN/m)Key Observation
Palm Oil - WaterRefined Palm Oil vs. Water at 60°C10.1 - 26.4 researchgate.netThe IFT is influenced by minor components in the oil. researchgate.net
Sunflower Oil - WaterLipase enzyme added to the interfaceDynamic changesEnzymatic hydrolysis products are surface-active and alter IFT over time. nih.gov
Oil - Water with SurfactantGeneral Oil/Water System + Anionic/Non-ionic SurfactantSignificantly LoweredSurfactants adsorb at the interface to lower the system's free energy. cosmileeurope.eu

As molecules of this compound adsorb at the oil-water interface, they form a distinct interfacial film. This film is not merely a static boundary but a dynamic layer with its own rheological (flow and deformation) properties that are crucial for emulsion stability. cir-safety.org The film acts as a mechanical barrier that prevents oil droplets from coalescing. cir-safety.org

The characteristics of this film, such as its elasticity and viscosity, are determined by the packing and interactions of the surfactant molecules. The bulky nature of the palm kernel glyceride tails and the hydrated PEG chains contribute to a viscoelastic film. Studies on plant proteins and other surfactants at oil-water interfaces show that the viscoelasticity of the interfacial layer evolves over time as more molecules adsorb and rearrange themselves into a more stable configuration. nih.gov For PEGylated lipids, this film can be reorganized upon interaction with a surface or other components, indicating a flexible and responsive structure. mdpi.com The integrity of this film is a primary defense against emulsion breakdown processes like coalescence.

Colloidal Stability Mechanisms in Emulsions

Once an emulsion is formed, its long-term stability is paramount. This compound imparts stability through several colloidal mechanisms that prevent the dispersed droplets from aggregating, creaming, or coalescing.

A key mechanism for the stability of emulsions formulated with this compound is steric stabilization. nih.govmdpi.com This effect is provided by the polyethylene (B3416737) glycol chains of the molecule. These chains are hydrophilic and extend from the surface of the oil droplets into the continuous aqueous phase, forming a hydrated, brush-like layer. mdpi.com

When two droplets approach each other, these PEG layers begin to overlap. This overlap is energetically unfavorable for two main reasons:

Mixing Interaction: It leads to an unfavorable mixing of the polymer chains and a localized increase in osmotic pressure, as water is forced out from between the chains.

Elastic Interaction: The chains lose conformational entropy (freedom of movement) as they are compressed. nih.gov

These repulsive forces create a strong steric barrier that physically prevents the droplets from making direct contact, thereby inhibiting flocculation (reversible aggregation) and coalescence (irreversible merging of droplets). nih.gov This mechanism is highly effective and is a primary reason for the widespread use of PEGylated compounds in stabilizing colloidal systems, from cosmetic emulsions to nanoparticle dispersions. bohrium.comrsc.org

The presence of dispersed droplets stabilized by this compound significantly alters the rheological properties of the entire emulsion. nih.gov The viscosity and viscoelastic behavior of the final product are influenced by the volume fraction of the dispersed phase (the oil), the droplet size distribution, and the interactions between the droplets. mdpi.com

Emulsions often exhibit non-Newtonian behavior, meaning their viscosity changes with the applied shear rate. At rest, a structured network of droplets can result in a higher viscosity or even a gel-like consistency, which helps to prevent creaming or sedimentation of the droplets. nih.gov The strength of this network is influenced by the properties of the interfacial film. A highly viscoelastic interfacial film can contribute to a more elastic and stable bulk emulsion. nih.gov The inclusion of emulsifiers like this compound can lead to the formation of viscoelastic fluids, which can be desirable in cosmetic and pharmaceutical applications to achieve specific textural properties and stability. mdpi.com

Table 2: Factors Influencing Rheology of Emulsified Systems

Rheological ParameterInfluencing FactorDescription
Viscosity Volume Fraction of Dispersed PhaseHigher oil concentration generally leads to higher viscosity due to increased hydrodynamic hindrance. mdpi.com
Viscoelasticity (G', G'') Interfacial Film PropertiesA strong, elastic interfacial film (higher storage modulus, G') contributes to a more solid-like, stable emulsion network. nih.gov
Yield Stress Droplet InteractionsIn concentrated emulsions, a minimum stress may be required to initiate flow, which helps prevent creaming. nih.gov
Consistency Index (K) Emulsion Network StrengthA higher K value indicates a more viscous, stronger emulsion network, which reduces droplet mobility. mdpi.com

Interactions with Co-surfactants and Polymeric Components in Non-Biological Formulations

In practical formulations, this compound is often used in combination with other ingredients, such as co-surfactants and polymers, to optimize emulsion performance.

The use of co-surfactants is a common strategy to achieve a specific Hydrophilic-Lipophilic Balance (HLB) required to effectively emulsify a particular oil phase. dovepress.com Blending a hydrophilic emulsifier like this compound with a more lipophilic co-surfactant can create a more robust and stable interfacial film than either surfactant could achieve alone. nih.gov These mixed surfactant systems can pack more efficiently at the interface, further reducing interfacial tension and enhancing the mechanical barrier to coalescence. acs.org

Degradation Pathways and Environmental Transformations

Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photo-oxidation)

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For PEG-12 Palm Kernel Glycerides, the primary abiotic degradation pathways are hydrolysis and potentially photo-oxidation.

Hydrolysis: The ester linkages in the glyceride component of the molecule are susceptible to hydrolysis. This process involves the cleavage of these bonds by water, which can be influenced by pH and temperature. The hydrolysis of palm kernel oil glycerides breaks them down into glycerol (B35011) and free fatty acids. amazonaws.com Industrial processes for hydrolyzing oils often utilize high temperatures (250°C) and pressures (50 bars) to achieve rapid conversion, but the reaction also proceeds under ambient environmental conditions, albeit at a much slower rate. amazonaws.com The reaction proceeds stepwise from triglycerides to diglycerides, and then to monoglycerides, ultimately yielding glycerol and fatty acids. amazonaws.com

Biodegradation in Aqueous and Soil Environments

Biodegradation is a key process in the environmental breakdown of this compound. As a molecule containing fatty acid glycerides and a polyethylene (B3416737) glycol chain, both components are known to be biodegradable under various environmental conditions. hibiscuspublisher.comresearchgate.net

Polyethylene glycols are generally considered biodegradable, with the rate of degradation often depending on the molecular weight of the PEG chain. researchgate.netresearchgate.net Most PEGs that enter aquatic environments have molecular weights below 20,000 Da and are not expected to cause serious environmental pollution. researchgate.net Studies have demonstrated that PEGs can be biodegraded by microbes from sources like activated sludge, both aerobically and anaerobically. hibiscuspublisher.comresearchgate.net Similarly, the glyceride portion, being derived from a natural fat, is readily metabolized by a wide range of microorganisms.

The rate of biodegradation can be influenced by several factors, as outlined in the table below.

Influencing FactorEffect on BiodegradationSource
Molecular Weight Lower molecular weight PEGs tend to biodegrade more rapidly. For example, PEGs up to ~14,600 Da can show complete degradation in freshwater, while higher molecular weights degrade more slowly or only partially. researchgate.net
Oxygen Availability Biodegradation can occur under both aerobic and anaerobic conditions. Aerobic degradation is generally faster, with shorter lag periods (1-2 days) compared to anaerobic conditions (>10 days). hibiscuspublisher.comresearchgate.net
Environment Degradation rates can differ between environments. For instance, the biodegradation of PEGs in seawater can be slower than in freshwater for equivalent molecular weights. researchgate.net
Microbial Population The presence of acclimated microbial consortia, such as those in wastewater treatment plants, can lead to efficient degradation. hibiscuspublisher.comresearchgate.net

Microorganism-Mediated Breakdown of Ethoxylate Chains

The biodegradation of the polyethylene glycol (ethoxylate) portion of the molecule is a well-documented microbial process. hibiscuspublisher.com It involves specialized microorganisms that can utilize the PEG chain as a source of carbon and energy. hibiscuspublisher.com

The breakdown of the PEG chain is an enzymatic process. Under aerobic conditions, the initial step often involves the oxidation of the terminal alcohol group of the PEG chain by a dehydrogenase enzyme. hibiscuspublisher.com This is followed by a series of steps that sequentially shorten the polymer chain.

Under anaerobic conditions, a different enzymatic pathway is employed. Some anaerobic bacteria use a PEG acetaldehyde (B116499) lyase to break the ether bonds within the PEG chain. hibiscuspublisher.com This process is highly sensitive to oxygen. hibiscuspublisher.com The degradation of the PEG chain ultimately leads to the formation of smaller molecules. hibiscuspublisher.com

Formation and Persistence of Metabolites

The degradation of this compound results in the formation of various intermediate metabolites.

From the Glyceride Portion: Hydrolysis, whether abiotic or enzyme-mediated, of the palm kernel glycerides yields glycerol and the constituent fatty acids . amazonaws.com These are common natural substances that are typically readily biodegradable in most environments.

From the Ethoxylate Chain: The microbial breakdown of the PEG chain produces a series of smaller molecules. Under anaerobic conditions, acetaldehyde has been identified as an ultimate product of PEG breakdown. hibiscuspublisher.com Aerobic degradation leads to the formation of various oxidized oligomers and monomers of ethylene (B1197577) glycol.

The persistence of these metabolites is generally low. Glycerol and fatty acids are rapidly consumed by microorganisms. Acetaldehyde is also a readily metabolizable compound. The intermediate oligomers from PEG degradation are further broken down until they are mineralized to carbon dioxide and water under aerobic conditions, or to methane (B114726) and carbon dioxide under anaerobic conditions.

Assessment of Environmental Fate Modeling and Analytical Detection of Degradation Products

Environmental Fate Modeling: Environmental fate models are computational tools used to predict the distribution, transformation, and ultimate fate of chemicals released into the environment. researchgate.netrsc.org These models integrate information on a chemical's properties (e.g., water solubility, partitioning coefficients), degradation rates, and the characteristics of the environmental compartments (air, water, soil, sediment). researchgate.net

For a substance like this compound, a multimedia compartmental model could be used to estimate its distribution. mdpi.com Such models divide the environment into interconnected "boxes" or compartments and use mass balance equations to describe the movement and degradation of the chemical within and between these compartments. mdpi.com

Key challenges in modeling the environmental fate of such compounds include:

Obtaining accurate input data for chemical properties and degradation rates, especially for complex mixtures.

Accounting for the formation and subsequent fate of degradation products.

Better describing the bioavailability of the substance in different environmental media. rsc.org

Analytical Detection of Degradation Products: Identifying and quantifying the degradation products of this compound in environmental samples requires sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating complex mixtures. When coupled with detectors like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS), it can be used to quantify the parent compound and identify its metabolites. researchgate.netnih.gov

A stability-indicating HPLC method can be developed to separate the intact molecule from its degradation products formed under stress conditions (e.g., acidic, basic, oxidative). researchgate.netnih.gov For structural elucidation of unknown metabolites, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is particularly valuable, as it provides accurate mass measurements that can help determine the elemental composition of the degradation products. nih.gov

TechniqueApplication
HPLC-CAD Quantification of the parent compound and its non-volatile degradation products.
LC-HRMS Identification and structural elucidation of unknown metabolites by providing high-resolution mass data.

Analytical Methodologies for Quantitative and Qualitative Characterization

Chromatographic Separation Techniques (e.g., HPLC, GC-MS for glyceride composition)

Chromatographic techniques are fundamental to separating and identifying the various components within PEG-12 Palm Kernel Glycerides. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) can be employed to separate the different species within the mixture based on their polarity. nih.gov The separation is influenced by both the length of the fatty acid chains and the degree of ethoxylation.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is an invaluable technique for determining the fatty acid composition of the palm kernel glyceride portion of the molecule. To make the glycerides volatile for GC analysis, a derivatization step is necessary. nih.gov A common method involves hydrolysis of the ester linkages to break the molecule into its constituent fatty acids and PEG chains. The fatty acid portion is then esterified, typically to form fatty acid methyl esters (FAMEs), which are then analyzed by GC-MS. nih.govntnu.no This analysis provides a detailed profile of the fatty acids present, which is crucial for verifying the palm kernel oil origin.

A typical GC-MS method for fatty acid methyl ester ethoxylates involves:

Hydrolysis: Breaking the ester linkage using a solution like 0.5 mol/L KOH in ethanol. nih.gov

Derivatization: Esterification of the hydrophobic fatty acid groups and etherification of the hydrophilic PEG groups. nih.gov

GC Separation: Separation of the derivatized components on a suitable capillary column.

MS Detection: Identification and quantification of the individual FAMEs based on their mass spectra and retention times.

A summary of typical chromatographic conditions is presented in the table below.

Parameter HPLC with CAD/ELSD GC-MS of FAMEs
Column C18 reversed-phaseCapillary column (e.g., DB-FastFAME)
Mobile Phase Gradient of water and acetonitrile/methanolHelium carrier gas
Detector Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)Mass Spectrometer (MS)
Derivatization Not typically required for the whole moleculeRequired (Hydrolysis and Esterification)
Primary Analysis Quantification of total PEGylated glycerides, separation of ethoxymersIdentification and quantification of individual fatty acids

Size Exclusion Chromatography for Polyethylene (B3416737) Glycol Chain Length Analysis

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for determining the molecular weight distribution of the polyethylene glycol (PEG) chains in this compound. lcms.czchromatographyonline.com This method separates molecules based on their hydrodynamic volume in solution. chromatographyonline.com Larger molecules elute earlier from the column, while smaller molecules have longer retention times.

The analysis provides crucial information about the average number of ethylene (B1197577) oxide units and the polydispersity of the PEG chains, ensuring that the "12" in PEG-12 is an accurate representation of the average degree of ethoxylation. researchgate.netresearchgate.net SEC can be used to characterize both the free PEG and the PEG conjugated to the glycerides. chromatographyonline.com

For accurate quantification and characterization, SEC systems can be equipped with various detectors, including:

Differential Refractive Index (dRI) Detector: Provides a universal response to PEGs regardless of their molecular weight or geometry. nih.gov

Charged Aerosol Detector (CAD): Shows a molecular weight-dependent response. nih.gov

Multi-Angle Light Scattering (MALS) Detector: Also exhibits a molecular weight-dependent response and can provide information on molecular architecture. nih.gov

The choice of detector and calibration standards is critical for obtaining accurate molecular weight data.

Parameter Typical SEC Conditions for PEG Analysis
Column Packed with porous particles suited for the molecular weight range of the PEG chains
Mobile Phase Tetrahydrofuran (THF) or aqueous buffers
Detector Differential Refractive Index (dRI), Charged Aerosol Detector (CAD), Multi-Angle Light Scattering (MALS)
Primary Analysis Determination of average molecular weight and polydispersity of the PEG chains

Advanced Titrimetric and Spectrophotometric Methods for Functional Group Quantification

In addition to chromatographic techniques, titrimetric and spectrophotometric methods are employed for the quantification of specific functional groups within the this compound molecule.

Titrimetric Methods:

Hydroxyl Number Determination: The hydroxyl number is a measure of the content of free hydroxyl groups in a substance. For ethoxylated glycerol (B35011) esters, this can be determined according to standard methods such as DIN EN ISO 4629-2. google.com This analysis is important for assessing the degree of ethoxylation and the presence of any unreacted hydroxyl groups from the glycerides. The method typically involves the reaction of the hydroxyl groups with an excess of a reagent like p-toluenesulfonyl isocyanate (TSI), followed by back-titration of the excess reagent. labrulez.com

Saponification Value: This value is a measure of the free and esterified fatty acids. It is determined by refluxing a known amount of the sample with an excess of alcoholic potassium hydroxide (B78521), followed by titration of the excess KOH. This provides information on the average molecular weight of the fatty acids.

Acid Value: This measures the amount of free fatty acids present in the substance and is determined by direct titration with a standard potassium hydroxide solution.

Spectrophotometric Methods:

Spectrophotometric methods offer sensitive and often rapid means of quantifying the PEG content. A common method is the colorimetric assay based on the formation of a colored complex. For instance, a method utilizing ammonium (B1175870) ferrothiocyanate involves the partitioning of a chromophore from an aqueous to a chloroform (B151607) phase in the presence of PEG, with the color intensity being proportional to the PEG concentration. nih.gov This method can be sensitive enough to detect microgram quantities of PEG and is often not interfered with by the glyceride portion. nih.govresearchgate.net

Another spectrophotometric approach involves the formation of a PEG-barium-iodide complex, which can also be used for quantification. tandfonline.com

These methods are summarized in the table below.

Method Functional Group/Component Quantified Principle
Titrimetry (Hydroxyl Number) Free hydroxyl groupsReaction with excess reagent and back-titration
Titrimetry (Saponification Value) Esterified and free fatty acidsSaponification with excess alkali and back-titration
Titrimetry (Acid Value) Free fatty acidsDirect titration with a standard base
Spectrophotometry (Colorimetric Assay) Polyethylene glycol (PEG)Formation of a colored complex with a reagent

Interlaboratory Standardization and Quality Control Protocols for Analysis

Ensuring the consistency and reliability of analytical results for a complex material like this compound requires robust interlaboratory standardization and stringent quality control protocols. These protocols are essential for raw material qualification, in-process control, and final product release in the cosmetic industry. slideshare.nethalecosmeceuticals.comhumiditycontrol.comskinconsult.com

Interlaboratory Standardization:

Interlaboratory studies, or round-robin tests, are crucial for validating and standardizing analytical methods. In these studies, aliquots of the same homogenous sample are sent to multiple laboratories for analysis. The results are then statistically compared to assess the method's reproducibility and identify any systematic biases between laboratories. The validation of analytical methods for surfactants typically assesses parameters such as:

Accuracy: Closeness of the measured value to the true value. nih.gov

Precision: Agreement between replicate measurements. nih.gov

Recovery: The efficiency of the analytical procedure in extracting the analyte from the matrix. nih.gov

Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov

Quality Control Protocols:

For cosmetic raw materials, quality control is governed by guidelines such as ISO 22716 (Good Manufacturing Practices for Cosmetics). registrarcorp.com A comprehensive quality control program for this compound would include:

Specifications: Establishing clear physical, chemical, and microbiological specifications for the raw material. registrarcorp.com

Supplier Qualification: Ensuring that suppliers meet predefined quality standards. registrarcorp.com

Incoming Material Testing: Each batch of raw material should be tested to confirm it meets specifications before use in production. This includes appearance, color, odor, and the analytical tests described in the sections above. halecosmeceuticals.comregistrarcorp.com

In-Process Control: Monitoring key parameters during the manufacturing process to ensure consistency.

Final Product Testing: Verifying that the finished cosmetic product containing this compound meets all quality and safety standards.

Documentation: Maintaining detailed records of all testing and results for traceability. halecosmeceuticals.com

A typical quality control checklist for this compound might include the parameters listed in the table below.

Parameter Method Purpose
Appearance VisualEnsure consistency in physical form
Color Visual or instrumentalCheck for discoloration or impurities
Odor OlfactoryDetect any off-odors
Fatty Acid Composition GC-MSVerify the origin and composition of the glyceride portion
PEG Chain Length Distribution SEC/GPCConfirm the average degree of ethoxylation
Hydroxyl Value TitrationQuantify free hydroxyl groups
Acid Value TitrationMeasure free fatty acid content
Saponification Value TitrationCharacterize the ester content
Microbiological Purity Plate count methodsEnsure freedom from harmful microorganisms

By implementing these comprehensive analytical methodologies and quality control protocols, manufacturers can ensure the consistent quality, safety, and efficacy of this compound used in cosmetic formulations.

Advanced Applications in Non Biological Systems and Industrial Chemistry

Role in Advanced Material Synthesis and Processing

The derivatives of palm kernel oil, including its fatty acids and glycerides, are recognized as valuable bio-based feedstocks for polymer synthesis. nih.govrsc.org These renewable resources can be chemically modified to produce monomers for various polymers such as polyols, polyesters, and polyurethanes. rsc.org While direct research on the specific role of PEG-12 Palm Kernel Glycerides as a primary monomer is not extensively documented, its chemical structure suggests potential applications as a processing aid or modifier in polymer systems.

The presence of both flexible polyethylene (B3416737) glycol chains and fatty acid moieties allows it to act as a plasticizer or a compatibilizer in polymer blends. Epoxidized esters derived from palm kernel oil have been effectively used as environmentally friendly plasticizers for polyvinyl chloride (PVC). researchgate.net The ethoxylated glyceride structure of this compound could similarly impart flexibility and improved processing characteristics to various polymer matrices. Furthermore, its surfactant properties can be beneficial in emulsion polymerization processes, aiding in the stabilization of polymer latex dispersions. schaerer-surfactants.com

Industrial Formulations: Beyond Personal Care (e.g., Paints, Coatings, Adhesives, Lubricants)

The utility of ethoxylated triglycerides, the chemical family to which this compound belongs, is well-established in a multitude of industrial formulations. schaerer-surfactants.com These compounds serve as emulsifiers, solubilizers, dispersing agents, and viscosity regulators in sectors ranging from metalworking and lubricants to plastics and coatings. schaerer-surfactants.com A related compound, PEG-45 Palm Kernel Glycerides, is specifically mentioned for its application in adhesive and coating ingredients, suggesting a similar potential for this compound. specialchem.com

In the formulation of industrial lubricants, ethoxylated fatty acid esters have demonstrated the ability to significantly improve the lubricating properties of aqueous solutions, with performance comparable to mineral oils containing commercial additives. researchgate.net The amphiphilic nature of these molecules allows them to form protective films on metal surfaces, reducing friction and wear. researchgate.net Similarly, in coatings and paints, these compounds can act as pigment dispersants and emulsifiers for the resin binder. crodaindustrialspecialties.com

Industrial SectorPotential Application of this compoundFunction
Paints & Coatings Pigment dispersion, Emulsion stabilizationDispersant, Emulsifier
Adhesives Emulsion polymerization, Formulation stabilizationSurfactant, Stabilizer
Lubricants Aqueous-based metalworking fluids, Industrial oilsLubricity enhancer, Emulsifier
Plastics Polymer processingPlasticizer, Softener

Performance as Wetting Agents and Dispersants

As a non-ionic surfactant, this compound is an effective wetting and dispersing agent. aryanchemical.com This functionality is crucial in industrial processes where the uniform dispersion of solid particles in a liquid medium is required. In the manufacturing of paints and inks, for instance, proper dispersion of pigments is essential for achieving desired color strength, gloss, and stability. aryanchemical.com Ethoxylated fatty acids are used as emulsifiers for oil pigments to prepare inks, influencing the brightness, fluidity, and smoothness of the final product. aryanchemical.com

The mechanism of action involves the adsorption of the surfactant onto the particle surface. The lipophilic fatty acid portion of this compound anchors to the hydrophobic surface of the pigment particle, while the hydrophilic polyethylene glycol chains extend into the surrounding medium, providing steric hindrance that prevents particle agglomeration. cir-safety.org This results in a stable, homogenous dispersion. In industrial and institutional cleaning formulations, its wetting properties allow for better penetration of cleaning solutions onto surfaces, enhancing the removal of dirt and grime. lamberti.com

PropertyDescriptionIndustrial Relevance
Wetting Reduces the surface tension of a liquid, allowing it to spread more easily across a solid surface.Improved coverage of coatings, pesticides, and cleaning agents.
Dispersion Prevents the clumping of solid particles within a liquid medium.Stable pigment dispersions in paints and inks, uniform formulation of agrochemicals.
Emulsification Stabilizes mixtures of immiscible liquids, such as oil and water.Formulation of soluble oils, metalworking fluids, and pesticide emulsions.

Rheology Modification in Industrial Fluids

This compound can also function as a rheology modifier, altering the flow characteristics of industrial fluids. Ethoxylated triglycerides are known to act as viscosity regulators in various formulations. schaerer-surfactants.com The polyethylene glycol component of the molecule can influence the viscosity of a solution through chain entanglement and interactions with other components. omicsonline.orgscribd.com

In the context of industrial fluids, controlling rheology is critical for performance and application. For example, in hydraulic fluids and lubricants, maintaining a stable viscosity over a range of temperatures is essential for proper function. While specific studies on this compound as a primary rheology modifier in lubricants are limited, the broader class of polyethylene glycols and their esters are known to impact viscosity. PEG gels, for instance, can exhibit non-Newtonian behavior, with viscosity changing under shear stress. omicsonline.orgresearchgate.net This property could be harnessed to create fluids with specific flow characteristics. A patent for drilling and well treatment fluids describes the use of esters of trimer fatty acids and polyoxyethylene glycol as effective rheology modifiers, significantly increasing the viscosity of water-in-oil emulsions. henkel.com

Utilization in Green Solvents and Sustainable Chemical Processes

The derivation of this compound from palm kernel oil, a renewable feedstock, positions it as a component in the broader shift towards sustainable industrial chemistry. clariant.com The use of bio-based raw materials is a key aspect of developing greener products and processes. innospecsustainability.com Initiatives are in place to ensure the sustainable sourcing of palm oil and its derivatives to minimize environmental impact. evonik.commdpi.com

While this compound itself is not typically classified as a green solvent, the fatty acid esters that form its hydrophobic part are being explored as environmentally friendly alternatives to traditional solvents. rsc.org Fatty acid methyl esters (FAME) have shown potential in replacing low-polarity solvents for various applications. rsc.org Furthermore, the synthesis of PEG esters from fatty acid methyl esters can be achieved using solid basic catalysts, which represents a greener alternative to conventional processes that use alkaline hydroxide (B78521) catalysts. rug.nl The use of such sustainable chemical pathways in the production of this compound enhances its environmental profile.

Development of Novel Surfactant-Polymer Systems

A significant area of advanced application for surfactants like this compound is in the formulation of novel surfactant-polymer (SP) systems. researchgate.net These systems are particularly relevant in enhanced oil recovery (EOR), where they are injected into oil reservoirs to mobilize and recover residual oil that cannot be extracted by conventional methods. mdpi.comresearchgate.net

In SP flooding, the surfactant reduces the interfacial tension between the oil and the water, which helps to dislodge trapped oil droplets from the rock pores. researchgate.net The polymer, on the other hand, increases the viscosity of the injected water, improving the sweep efficiency and preventing the "fingering" of the injection fluid through the more permeable zones of the reservoir. mdpi.com The combination of a surfactant and a polymer creates a synergistic effect that leads to a higher oil recovery than when either component is used alone. researchgate.net

Polymeric surfactants, which combine the properties of both a surfactant and a polymer in a single molecule, are also being developed from palm oil and polyethylene glycol. These macromolecules offer the potential for even greater efficiency in EOR and other applications. The interaction between PEG and other polymers in aqueous solutions is a subject of ongoing research, with implications for a wide range of industrial applications where control of interfacial properties and solution rheology is critical. researchgate.net

Regulatory Science and Policy Implications from a Research Perspective

Academic Contributions to Environmental Risk Assessment Methodologies for Ethoxylated Compounds

Academic research has been instrumental in developing and refining the methodologies used for the environmental risk assessment (ERA) of ethoxylated compounds, such as PEG-12 Palm Kernel Glycerides. These methodologies are crucial for understanding the potential impact of these widely used surfactants on aquatic and terrestrial ecosystems. A primary approach involves comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). If the PEC/PNEC ratio is below 1, it is generally concluded that there is no immediate cause for concern for the environmental compartment being assessed heraproject.com.

Researchers have developed both deterministic and probabilistic methods to enhance the accuracy of these assessments. The deterministic method uses established data points, while the probabilistic method employs tools like Quantitative Structure-Activity Relationships (QSARs) to predict toxicity values for a wide range of homologues based on their chemical structure heraproject.com. Furthermore, academic studies have focused on understanding the fate of these compounds, including their sorption to sediments and solids, which is critical for assessing the bioavailable fraction and the risk to sediment-dwelling organisms researchgate.netresearchgate.net. Research has shown that while these surfactants have a strong affinity for sorption, advanced wastewater treatment significantly reduces their release into the environment researchgate.netresearchgate.net.

Table 1: Key Parameters in Environmental Risk Assessment of Ethoxylated Compounds

ParameterDescriptionRelevance in Academic Research
Predicted Environmental Concentration (PEC)The estimated concentration of a substance in various environmental compartments (water, soil, sediment).Calculated using data on production volume, usage patterns, and removal rates in wastewater treatment plants taylorfrancis.com.
Predicted No-Effect Concentration (PNEC)The concentration below which unacceptable effects on the ecosystem are not expected to occur.Derived from ecotoxicity data (acute and chronic) and application of assessment factors. QSAR models are often used to predict PNEC for multiple homologues heraproject.com.
PEC/PNEC RatioThe risk quotient. A value < 1 suggests environmental risk is unlikely.This ratio is the core of the risk characterization step in environmental assessments heraproject.comresearchgate.net.
Sorption Coefficient (Kd)Measures the tendency of a chemical to bind to sediment and soil particles.Crucial for determining the bioavailable fraction of the compound in water versus what is bound to sediment researchgate.netresearchgate.net.

Research on Informing Standardization for Industrial Use and Manufacturing Purity

Academic and industrial research plays a vital role in establishing the standards that govern the industrial use and manufacturing purity of this compound. The manufacturing process of PEGylated compounds, known as ethoxylation, involves the reaction of a starting material (in this case, palm kernel glycerides) with ethylene (B1197577) oxide cir-safety.orgcir-safety.org. This process can result in residual impurities in the final product.

Research focuses on two key areas: the characterization of the final product and the detection and quantification of potential process-related impurities. Since this compound is a complex mixture of molecules with varying degrees of ethoxylation, analytical chemistry research is essential to characterize this distribution and ensure it meets specifications cir-safety.org. The "12" in the name refers to the average number of ethylene oxide units, but the actual product is a polymer distribution cir-safety.orgcosmileeurope.eu.

A significant area of research is the monitoring of potential impurities such as unreacted ethylene oxide and the byproduct 1,4-dioxane (B91453). Both are of regulatory interest due to potential health concerns. Scientific research has led to the development of highly sensitive analytical methods to detect these substances at trace levels (parts per million). These methods are fundamental for manufacturers to implement quality control measures and for regulatory bodies to set impurity limits. For example, reports indicate that cosmetic-grade PEG derivatives contain minimal levels, such as ≤5 ppm of 1,4-dioxane and ≤1 ppm of ethylene oxide, to meet stringent safety standards cir-safety.org. This continuous research informs the standards set by pharmacopeias and regulatory agencies, ensuring the purity and consistency of the ingredient for safe industrial and consumer use.

Table 2: Manufacturing Purity and Standardization Research Focus

Area of ResearchObjectiveImpact on Standardization
Product CharacterizationTo define the molecular weight distribution and average degree of ethoxylation of the final PEG compound.Ensures product consistency and performance, and allows for accurate labeling (e.g., "PEG-12").
Impurity AnalysisDevelopment of sensitive analytical methods to detect and quantify residual reactants and byproducts.Informs the setting of maximum allowable limits for impurities like ethylene oxide and 1,4-dioxane in final products.
Process OptimizationTo refine the ethoxylation process to minimize the formation of undesirable byproducts.Leads to higher purity ingredients and supports compliance with regulatory standards.
Starting Material PurityEnsuring the quality and purity of the raw materials, such as palm kernel glycerides.Prevents the introduction of contaminants from the feedstock into the final product cir-safety.org.

Life Cycle Assessment (LCA) Studies for Sustainable Production and Use

Life Cycle Assessment (LCA) is a standardized methodology (ISO 14040/14044) used to evaluate the environmental impacts of a product throughout its entire life cycle, from raw material acquisition to final disposal ("cradle-to-grave") mdpi.comctpa.org.uklca-net.com. For a cosmetic ingredient like this compound, LCA provides a holistic view of its environmental footprint, enabling manufacturers to identify "hotspots" and opportunities for sustainability improvements mdpi.comhepcosmetics.com.

The life cycle of this compound can be broken down into three main stages:

Upstream (Cradle-to-Gate): This stage encompasses the agricultural production of oil palm, the milling of fresh fruit bunches to extract palm kernel oil, and the processing of this oil to produce glycerides nih.gov. LCA studies on palm kernel oil production have identified significant environmental impacts related to land use, fertilizer application, and methane (B114726) emissions from palm oil mill effluent (POME) . However, the industry has made efforts to mitigate these impacts, for instance, by capturing biogas from POME to generate energy .

Core (Gate-to-Gate): This involves the industrial synthesis (ethoxylation) of palm kernel glycerides to produce this compound. The primary environmental considerations here are energy consumption for the chemical process and the management of any waste streams.

LCA studies in the cosmetics sector have highlighted that raw material selection is a critical factor in a product's environmental profile lumene.com. By using LCA, companies can compare the environmental performance of different feedstocks and manufacturing processes, driving a shift towards more sustainable practices and transparent communication with consumers ctpa.org.ukmdpi.com.

Table 3: Life Cycle Stages of this compound and Environmental Considerations

Life Cycle StageKey ProcessesPrimary Environmental Considerations
Upstream (Raw Material)Oil palm cultivation, harvesting, milling, and refining of palm kernel oil.Land use change, fossil fuel consumption, fertilizer use, and greenhouse gas emissions from mill effluent nih.gov.
Core (Manufacturing)Ethoxylation of palm kernel glycerides.Energy consumption, chemical inputs (ethylene oxide), and waste management.
Downstream (Use & Disposal)Formulation into cosmetic products, packaging, distribution, consumer use, and wastewater disposal.Energy for product use (e.g., hot water), packaging waste, and biodegradability in aquatic environments mdpi.comlumene.com.

Future Research Directions and Unexplored Avenues

Elucidating Complex Supramolecular Interactions in Multi-component Systems

PEG-12 Palm Kernel Glycerides is predominantly used in complex formulations such as emulsions, where it interacts with a multitude of other ingredients including oils, water, active ingredients, and other surfactants. A deeper understanding of these interactions at a supramolecular level is crucial for optimizing formulation stability, sensory attributes, and the delivery of active components.

Future research should focus on:

Advanced Characterization Techniques: Utilizing techniques like small-angle X-ray scattering (SAXS), small-angle neutron scattering (SANS), and cryogenic transmission electron microscopy (cryo-TEM) to probe the structure and dynamics of micelles, microemulsions, and liquid crystalline phases formed by this compound in the presence of other formulation components.

Molecular Modeling and Simulation: Employing computational methods to simulate the interactions between this compound and other molecules. This can provide insights into the molecular arrangement at interfaces, the partitioning of active ingredients, and the mechanisms of emulsion stabilization and destabilization.

Influence on Active Ingredient Bioavailability: Investigating how the supramolecular structures formed by this compound can influence the penetration and bioavailability of active ingredients in cosmetic and pharmaceutical formulations.

Rational Design of Next-Generation Polyethylene (B3416737) Glycolated Glycerides with Tailored Functionalities

The current structure of this compound offers a balance of hydrophilic and lipophilic properties. However, there is significant potential for designing novel polyethylene glycolated glycerides with functionalities tailored for specific applications. researchgate.netnih.govsemanticscholar.org This involves a rational design approach, moving beyond simple modifications to create molecules with precisely controlled properties. researchgate.netnih.govsemanticscholar.org

Key areas for exploration include:

Modification of the Fatty Acid Moiety: Synthesizing analogues with different fatty acid chain lengths and degrees of unsaturation to fine-tune their emulsifying properties, skin feel, and interaction with biological membranes.

Varying the PEG Chain Length and Architecture: Investigating the impact of not only the length but also the architecture of the polyethylene glycol chain (e.g., branched or multi-arm PEGs) on properties such as solubility, viscosity, and the "stealth" characteristics of nanocarriers in drug delivery systems. sci-hub.stnih.gov

Introduction of Functional Groups: Incorporating specific functional groups into the molecule to impart novel properties. For example, adding stimuli-responsive moieties could lead to "smart" surfactants that change their behavior in response to environmental cues like pH or temperature.

A summary of potential modifications and their expected impact is presented in the table below.

Molecular ModificationTarget PropertyPotential Application
Shorter Fatty Acid ChainIncreased water solubilityCleansing formulations
Longer Fatty Acid ChainEnhanced oil compatibilityWater-in-oil emulsions
Branched PEG ChainImproved steric stabilizationAdvanced drug delivery systems
pH-Responsive GroupControlled release of activesTargeted therapeutic delivery

Development of Real-Time Monitoring Techniques for Synthesis and Degradation Processes

The synthesis of this compound, typically involving transesterification, and its subsequent degradation in various environments are critical processes that are often monitored using time-consuming offline methods. unipd.itnih.govmdpi.com The development of real-time monitoring techniques would enable better process control, ensure product quality, and provide valuable data on the environmental fate of the compound.

Future research in this area should aim to:

Spectroscopic Methods for Synthesis Monitoring: Develop and implement in-line spectroscopic techniques, such as Near-Infrared (NIR) or Raman spectroscopy, coupled with chemometrics to monitor the progress of the transesterification reaction in real-time. nih.gov This would allow for precise control over the reaction endpoint and the final product composition.

Sensors for Degradation Tracking: Design and fabricate novel sensors capable of detecting the degradation products of this compound in real-time. This could involve electrochemical or optical sensors that can be deployed in relevant environmental matrices to study its biodegradability.

Flow Chemistry and Microreactors: Integrate real-time monitoring with continuous flow synthesis in microreactors. This would not only allow for precise control over the synthesis but also enable high-throughput screening of different reaction conditions and catalysts.

Integration with Machine Learning and AI for Predictive Modeling of Performance and Environmental Fate

Promising avenues for the application of ML and AI include:

Quantitative Structure-Property Relationship (QSPR) Models: Developing QSPR models to predict the physicochemical properties and performance characteristics (e.g., critical micelle concentration, emulsification efficiency) of novel PEGylated glycerides based on their molecular structure. encyclopedia.pubresearchgate.net

Predicting Formulation Stability: Using machine learning algorithms to predict the long-term stability of complex formulations containing this compound by analyzing data from accelerated stability studies and ingredient properties.

The integration of these advanced computational tools will be instrumental in driving innovation and ensuring the sustainable development and use of PEGylated glycerides in the future.

Q & A

Basic Research Questions

Q. How can researchers determine the molecular weight and structural characteristics of PEG-12 Palm Kernel Glycerides?

  • Methodological Answer : Use analytical techniques such as nuclear magnetic resonance (NMR) to identify functional groups and branching patterns, mass spectrometry (MS) for molecular weight determination, and Fourier-transform infrared spectroscopy (FTIR) to confirm ester linkages. Cross-reference structural data with PubChem (CID: 124046-52-2) for validation .

Q. What are the standard protocols for synthesizing this compound in a laboratory setting?

  • Methodological Answer : Synthesis typically involves esterification of palm kernel oil-derived glycerides with polyethylene glycol (PEG-12). Key steps include:

Purification of raw palm kernel oil to isolate glycerides (e.g., via solvent extraction) .

Reaction with PEG-12 under controlled temperature (60–80°C) and acidic catalysis.

Post-synthesis purification using column chromatography to remove unreacted PEG and byproducts like dioxane .

Q. How can researchers identify and quantify this compound in complex formulations?

  • Methodological Answer : Employ reverse-phase high-performance liquid chromatography (RP-HPLC) paired with evaporative light scattering detection (ELSD) to separate and quantify the compound. Validate methods using reference standards from certified suppliers and ensure compliance with ICH guidelines for precision and accuracy .

Advanced Research Questions

Q. What experimental designs are optimal for assessing the emulsification efficiency of this compound under varying pH and temperature conditions?

  • Methodological Answer : Use a factorial design of experiments (DoE) to systematically vary pH (4–9), temperature (25–50°C), and concentration (0.1–5% w/w). Measure emulsion stability via dynamic light scattering (DLS) for droplet size analysis and zeta potential for surface charge characterization. Compare results against alternative emulsifiers (e.g., polysorbates) to resolve contradictory data .

Q. How can researchers evaluate the impact of this compound on the permeability of lipid-based nanoparticles in drug delivery systems?

  • Methodological Answer : Incorporate this compound into nanoparticle formulations (e.g., solid lipid nanoparticles) and assess permeability using in vitro Franz diffusion cells with synthetic membranes or ex vivo skin models. Quantify drug release kinetics via UV-Vis spectroscopy and validate with confocal microscopy for spatial distribution analysis .

Q. What methodologies address contradictions in reported cytotoxicity data for this compound?

  • Methodological Answer : Conduct comparative cytotoxicity assays using primary human keratinocytes and standardized cell lines (e.g., HaCaT). Test varying concentrations (0.01–10% w/v) and exposure durations (24–72 hours). Include controls for residual contaminants (e.g., dioxane) and validate findings with live/dead staining and mitochondrial activity assays (MTT/WST-1) .

Safety and Contaminant Analysis

Q. What are the best practices for detecting and quantifying residual contaminants (e.g., dioxane, diethylene glycol) in this compound?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with headspace sampling for volatile contaminants like dioxane. For non-volatile residues (e.g., diethylene glycol), employ HPLC with refractive index detection. Follow USP/EP monographs for impurity thresholds and validate methods using spiked samples .

Data Interpretation and Literature Review

Q. How can researchers reconcile discrepancies in historical usage levels of this compound across cosmetic safety assessments?

  • Methodological Answer : Perform a systematic review of toxicological endpoints (e.g., NOAEL/LOAEL) from peer-reviewed studies and regulatory documents (e.g., CIR reports). Apply the TTC (Threshold of Toxicological Concern) framework for risk assessment and cross-reference with in vitro irritation assays (e.g., EpiDerm™) .

Experimental Optimization

Q. What strategies improve the reproducibility of this compound in emulsified formulations?

  • Methodological Answer : Standardize raw material sourcing (e.g., palm kernel oil from certified suppliers) and document batch-to-batch variability using chemometric analysis (e.g., PCA of fatty acid profiles). Optimize homogenization parameters (pressure, cycles) and validate stability via accelerated aging studies (40°C/75% RH for 3 months) .

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